molecular formula C7H7ClN2S B3226472 4-Amino-2-chlorothiobenzamide CAS No. 1256483-32-5

4-Amino-2-chlorothiobenzamide

Cat. No.: B3226472
CAS No.: 1256483-32-5
M. Wt: 186.66
InChI Key: KRNFZYMKATXLGD-UHFFFAOYSA-N
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Description

4-Amino-2-chlorothiobenzamide is an organic compound with the molecular formula C7H7N2ClS It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the fourth position, a chlorine atom at the second position, and a thiocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-chlorothiobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzoic acid with thiourea under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction typically proceeds as follows:

    Step 1: 2-Chloro-4-nitrobenzoic acid reacts with thiourea in the presence of hydrochloric acid to form 2-chloro-4-nitrothiobenzamide.

    Step 2: The nitro group in 2-chloro-4-nitrothiobenzamide is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorothiobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiocarbonyl group can be oxidized to a sulfonyl group or reduced to a thiol group.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Aldehydes or ketones, typically under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-aminothiobenzamide or 4-amino-2-thiolthiobenzamide can be formed.

    Oxidation Products: Products such as 4-amino-2-chlorosulfonylbenzamide.

    Reduction Products: Products such as 4-amino-2-chlorothiolbenzamide.

    Condensation Products: Imines or Schiff bases derived from the reaction with aldehydes or ketones.

Scientific Research Applications

4-Amino-2-chlorothiobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chlorothiobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer activity may involve induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-Amino-2-chlorothiobenzamide can be compared with other similar compounds, such as:

    2-Amino-4-chlorothiobenzamide: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

    4-Amino-2-chlorobenzamide: Lacks the thiocarbonyl group, resulting in different reactivity and applications.

    4-Amino-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a benzamide structure, leading to different electronic and steric properties.

Properties

IUPAC Name

4-amino-2-chlorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNFZYMKATXLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277569
Record name Benzenecarbothioamide, 4-amino-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256483-32-5
Record name Benzenecarbothioamide, 4-amino-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256483-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioamide, 4-amino-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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